Cas no 145070-48-0 (Ethanone, 2-hydroxy-1-(2-methylphenyl)-)
Ethanone, 2-hydroxy-1-(2-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 2-hydroxy-1-(2-methylphenyl)-
- 2-hydroxy-1-(2-methylphenyl)ethanone
- 2-hydroxy-2-methylacetophenone
- 2-Hydroxy-2 inverted exclamation mark -methylacetophenone
- AKOS011305914
- 145070-48-0
- 2-Hydroxy-2'-methylacetophenone
- Hydroxy-2'-methylacetophenone
- SCHEMBL2773397
- 2-Hydroxy-1-(2-methylphenyl)ethan-1-one
- 5-methyl-2-hydroxyacetophenone
- 2-hydroxy-1-(o-tolyl)ethanone
- DTXSID60612981
- SY130976
- MFCD16165840
- CEJINNSYZFLSCS-UHFFFAOYSA-N
- AC4310
- 2-hydroxy-1-(o-tolyl)-ethanone
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- MDL: MFCD16165840
- Inchi: 1S/C9H10O2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,10H,6H2,1H3
- InChI Key: CEJINNSYZFLSCS-UHFFFAOYSA-N
- SMILES: O=C(CO)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 150.0681
- Monoisotopic Mass: 150.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
Ethanone, 2-hydroxy-1-(2-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D777542-5g |
2-Hydroxy-2'-methylacetophenone |
145070-48-0 | 95% | 5g |
$650 | 2024-07-20 | |
| eNovation Chemicals LLC | D777542-5g |
2-Hydroxy-2'-methylacetophenone |
145070-48-0 | 95% | 5g |
$650 | 2025-02-26 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY130976-5g |
2-Hydroxy-2’-methylacetophenone |
145070-48-0 | ≥95% | 5g |
¥5100.00 | 2024-08-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_2286564-10mg |
2-Hydroxy-2’-methylacetophenone |
145070-48-0 | 96% | 10mg |
¥1520.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D777542-5g |
2-Hydroxy-2'-methylacetophenone |
145070-48-0 | 95% | 5g |
$650 | 2025-02-27 |
Ethanone, 2-hydroxy-1-(2-methylphenyl)- Suppliers
Ethanone, 2-hydroxy-1-(2-methylphenyl)- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Ethanone, 2-hydroxy-1-(2-methylphenyl)-
Ethanone, 2-hydroxy-1-(2-methylphenyl)- (CAS No. 145070-48-0): A Comprehensive Overview of Its Applications and Recent Research Findings
Ethanone, 2-hydroxy-1-(2-methylphenyl)-, identified by its CAS number 145070-48-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its hydroxy-substituted benzophenone derivative structure, has garnered considerable attention due to its versatile applications and potential in various chemical syntheses. The compound's unique structural features make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
The chemical structure of Ethanone, 2-hydroxy-1-(2-methylphenyl)- consists of a ketone group attached to a phenyl ring that is further substituted with a hydroxyl group and a methyl group on the second carbon. This arrangement imparts distinct reactivity and functionality, making it a crucial building block in synthetic chemistry. The presence of both hydroxyl and methyl groups allows for diverse chemical transformations, including oxidation, reduction, and condensation reactions, which are pivotal in the synthesis of more complex molecules.
In recent years, significant research has been conducted to explore the pharmacological properties of Ethanone, 2-hydroxy-1-(2-methylphenyl)-. Studies have indicated that this compound exhibits promising biological activities that could be harnessed for therapeutic applications. For instance, research has shown that derivatives of this molecule may possess anti-inflammatory, antioxidant, and antimicrobial properties. These findings have spurred further investigation into its potential as a lead compound for drug development.
One of the most intriguing aspects of Ethanone, 2-hydroxy-1-(2-methylphenyl)- is its role in the synthesis of biologically active heterocyclic compounds. Heterocycles are essential scaffolds in medicinal chemistry due to their prevalence in natural products and their ability to interact with biological targets. Researchers have utilized this compound as a precursor in the synthesis of various heterocyclic frameworks, including benzodiazepines and flavonoids. These derivatives have shown considerable promise in preclinical studies, highlighting the importance of Ethanone, 2-hydroxy-1-(2-methylphenyl)- as a key intermediate.
The pharmaceutical industry has been particularly interested in exploring the potential of Ethanone, 2-hydroxy-1-(2-methylphenyl)- as a starting material for novel drug candidates. Its structural flexibility allows for modifications that can fine-tune biological activity and pharmacokinetic properties. For example, researchers have investigated the effects of substituting different functional groups at various positions on the phenyl ring to enhance binding affinity to biological targets. Such modifications are critical in optimizing drug efficacy and minimizing side effects.
Moreover, the agrochemical sector has also recognized the significance of Ethanone, 2-hydroxy-1-(2-methylphenyl)-. Its derivatives have been explored as potential intermediates in the synthesis of pesticides and herbicides. These compounds exhibit properties that can effectively protect crops from pests while maintaining environmental safety. The development of eco-friendly agrochemicals is a growing concern in modern agriculture, and compounds like Ethanone, 2-hydroxy-1-(2-methylphenyl)- play a vital role in addressing this challenge.
In conclusion, Ethanone, 2-hydroxy-1-(2-methylphenyl)- (CAS No. 145070-48-0) is a multifaceted compound with broad applications across various industries. Its unique structural features make it an invaluable intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. Recent research has highlighted its potential as a lead compound for drug development and as a precursor for biologically active heterocyclic compounds. As scientific understanding continues to evolve, the applications of this compound are expected to expand further, contributing to advancements in medicine and agriculture.
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